molecular formula C26H24FN5O7S B13864096 VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)

VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)

Cat. No.: B13864096
M. Wt: 569.6 g/mol
InChI Key: VBKSKFNEYNWCJA-UHFFFAOYSA-N
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Description

VNL3-Acid VNL6 (Des-(1-((4’-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl core, a piperazine ring, and a fluoro-venetoclax moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VNL3-Acid VNL6 involves multiple steps, starting with the preparation of the biphenyl core. This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The resulting biphenyl intermediate is then subjected to further functionalization to introduce the piperazine ring and the fluoro-venetoclax moiety.

Industrial Production Methods

Industrial production of VNL3-Acid VNL6 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling reaction and other key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

VNL3-Acid VNL6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biphenyl core could yield biphenyl ketones or carboxylic acids, while reduction of the piperazine ring could produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

    Industry: The compound’s chemical properties could make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of VNL3-Acid VNL6 involves its interaction with specific molecular targets, such as proteins or enzymes. The biphenyl core and piperazine ring may allow the compound to bind to these targets with high affinity, while the fluoro-venetoclax moiety could modulate their activity. This interaction can lead to various biological effects, such as inhibition of protein function or induction of cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to VNL3-Acid VNL6 include other biphenyl derivatives, piperazine-containing molecules, and fluoro-venetoclax analogs. Examples include:

  • Biphenyl-2-carboxylic acid
  • N-(4-chlorobenzyl)piperazine
  • Fluoro-venetoclax derivatives

Uniqueness

What sets VNL3-Acid VNL6 apart from these similar compounds is its unique combination of functional groups, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-fluoro-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN5O7S/c27-18-1-3-21(24(12-18)39-19-11-17-5-8-28-25(17)30-15-19)26(33)31-40(36,37)20-2-4-22(23(13-20)32(34)35)29-14-16-6-9-38-10-7-16/h1-5,8,11-13,15-16,29H,6-7,9-10,14H2,(H,28,30)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKSKFNEYNWCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=C(C=C(C=C3)F)OC4=CN=C5C(=C4)C=CN5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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